

"endoscopic comparison of gastric mucosal effects of dipyrrone and paracetamol"

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Endoscopic Comparison of Gastric Mucosal Effects: Dipyrrone vs. Paracetamol

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the gastric mucosal effects of two common analgesics, dipyrrone (metamizole) and paracetamol (acetaminophen). The information presented is based on key experimental data from peer-reviewed clinical studies, intended to inform researchers, scientists, and drug development professionals.

Experimental Protocols

The primary clinical trial forming the basis of this comparison is the study conducted by Bianchi Porro et al. (1996), titled "Endoscopic assessment of the effects of dipyrrone (metamizol) in comparison to paracetamol and placebo on the gastric and duodenal mucosa of healthy adult volunteers."[\[1\]](#)

Study Design

The study was a double-blind, cross-over, randomized controlled trial involving three groups of 12 healthy adult volunteers each.[\[1\]](#) Each group participated in two 15-day treatment periods. The "double-dummy" technique was employed to maintain blinding, where participants received both the active drug (or placebo) and a placebo that looked like the comparator drug.

- Group I: Compared a high dose of dipyrrone (3 g/day) with a placebo.[1]
- Group II: Compared a standard dose of dipyrrone (1.5 g/day) with a placebo.[1]
- Group III: Compared a standard dose of dipyrrone (1.5 g/day) with a standard dose of paracetamol (1.5 g/day).[1]

An esophagogastroduodenoscopy was performed on each volunteer at the beginning and end of each 15-day treatment period to evaluate the condition of the gastric and duodenal mucosa. [1]

Assessment of Mucosal Damage

Gastric and duodenal mucosal lesions were graded endoscopically. While the original paper refers to grades of lesions, the widely used Lanza scale for drug-induced mucosal damage provides a standardized framework for such assessments. A score of 3 or 4 on the Lanza scale is generally considered to represent clinically significant injury.

Lanza Scale for Drug-Induced Mucosal Damage[2]

Score	Description
0	No visible injury (normal mucosa)
1	Mucosal hemorrhages only
2	1 to 5 erosions
3	6 to 10 erosions
4	More than 10 erosions or the presence of an ulcer

Data Presentation: Endoscopic Findings

The following tables summarize the quantitative data on the incidence of gastric and duodenal mucosal lesions observed in the Bianchi Porro et al. (1996) study.

Table 1: Comparison of High-Dose Dipyrrone (3 g/day) vs. Placebo[1]

Treatment Group	Number of Subjects (n)	Subjects with Grade 3-4 Lesions*	Percentage of Subjects with Lesions	Subjects with Grade 2 Lesions**	Percentage of Subjects with Lesions
Dipyrrone (3 g/day)	12	3	25%	0	0%
Placebo	12	0	0%	1	8%

*Grade 3-4 lesions in the dipyrrone group included multiple antral erosions, a gastric ulcer, and a duodenal ulcer (one case each). The difference between treatments was not statistically significant ($p > 0.05$).^[1] **Grade 2 lesions in the placebo group were antral erosions.^[1]

Table 2: Comparison of Standard-Dose Dipyrrone (1.5 g/day) vs. Placebo^[1]

Treatment Group	Number of Subjects (n)	Subjects with Gastroduodenal Lesions	Percentage of Subjects with Lesions
Dipyrrone (1.5 g/day)	12	0	0%
Placebo	12	0	0%

No appreciable difference was observed between dipyrrone and placebo ($p = 0.54$).^[1]

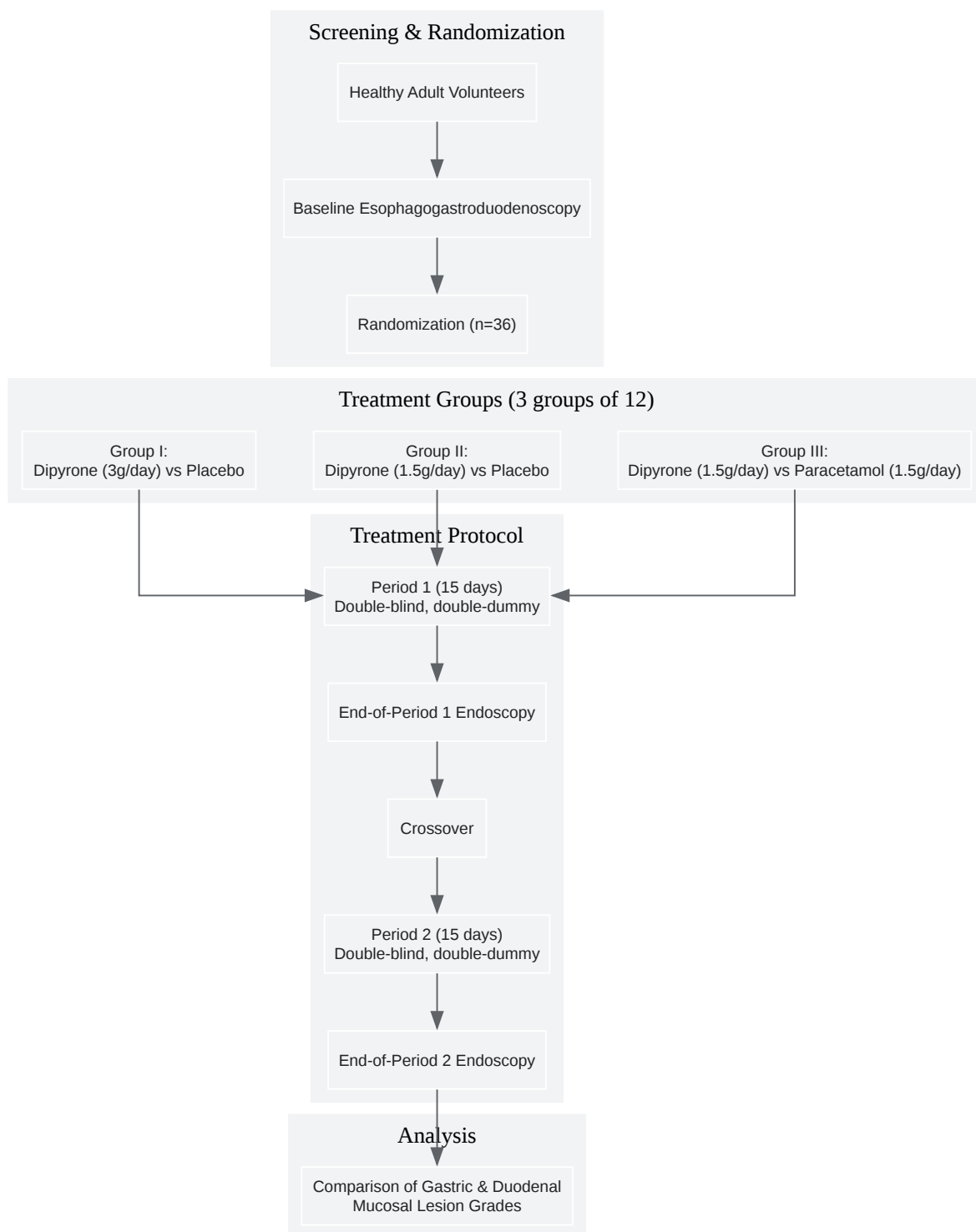
Table 3: Comparison of Standard-Dose Dipyrrone (1.5 g/day) vs. Paracetamol (1.5 g/day)^[1]

Treatment Group	Number of Subjects (n)	Subjects with Gastroduodenal Lesions	Percentage of Subjects with Lesions
Dipyrrone (1.5 g/day)	12	0	0%
Paracetamol (1.5 g/day)	12	0	0%

No appreciable difference was observed between dipyrrone and paracetamol ($p = 0.99$).^[1]

Mandatory Visualizations

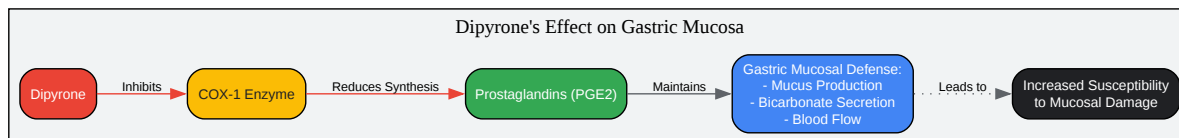
Experimental Workflow



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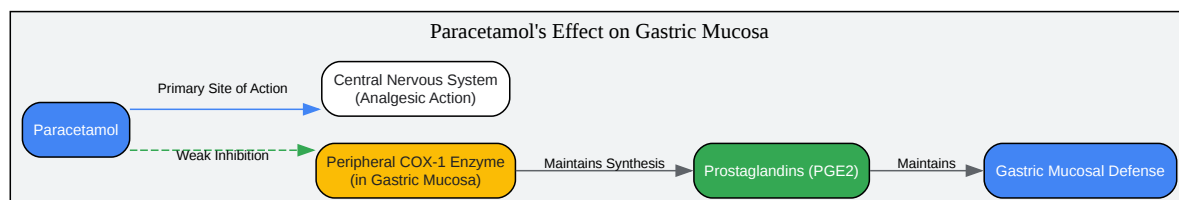
Caption: Experimental workflow of the randomized, cross-over clinical trial.

Signaling Pathways



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Caption: Proposed mechanism of dipyrene-induced gastric mucosal effects.



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References

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